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Compound Name: 5-(2-Methoxyphenyl)nicotinamide
CAS No.: 1356110-76-3
Cat. No.: B11876349
. J

Executive Summary

In the landscape of NAD+ therapeutics and metabolic drug discovery, methoxy-substituted
amide derivatives represent two distinct pharmacological classes.

o 2-Methoxy-Nicotinamide (2-MeO-NAM): A potent, selective NNMT (Nicotinamide N-
methyltransferase) turnover inhibitor. It is a cutting-edge metabolic modulator designed to
treat obesity and Type 2 Diabetes by preventing the methylation (and excretion) of
Nicotinamide, thereby elevating cellular NAD+ and S-adenosylmethionine (SAM) levels.

¢ 3-Methoxybenzamide (3-MB): A classic, widely cited PARP (Poly(ADP-ribose) polymerase)
inhibitor. It is often used as a reference compound to differentiate between PARP-dependent
and NNMT-dependent metabolic effects.

Key Distinction: While 2-MeO-NAM targets the clearance of Nicotinamide (via methylation), 3-
MB targets the consumption of NAD+ (via DNA repair pathways).

Chemical Identity & Structural Isomerism

The structural difference dictates the target specificity. The pyridine nitrogen in 2-MeO-NAM is
critical for its recognition by NNMT, whereas the benzene ring of 3-MB abolishes NNMT affinity
but retains PARP binding.
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Structural Comparison Table

Feature 2-Methoxy-Nicotinamide 3-Methoxybenzamide

2-methoxypyridine-3- .
IUPAC Name i 3-methoxybenzamide
carboxamide

Core Scaffold Pyridine (Heterocyclic) Benzene (Carbocyclic)
Substituent Position Ortho to Pyridine Nitrogen (C2) Meta to Carboxamide (C3)
) Electron-deficient ring o
Electronic Character o Electron-rich ring (Benzene)
(Pyridine)
) Pyridine N acts as H-bond ) ]
H-Bonding No ring nitrogen
acceptor
] NNMT (Substrate/Turnover PARP-1 / PARP-2 (Competitive
Primary Target . o
Inhibitor) Inhibitor)
CAS Number 10357-84-3 5813-86-5
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Figure 1: Structural derivation of 2-MeO-NAM and 3-MB from the parent Nicotinamide scaffold.

Mechanism of Action (MOA)
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A. 2-Methoxy-Nicotinamide: The "Turnover" Inhibition
Mechanism

2-MeO-NAM is not a simple competitive inhibitor; it acts via a mechanism-based suicide
inhibition (turnover inhibition).

e Substrate Mimicry: 2-MeO-NAM binds to the Nicotinamide binding pocket of NNMT.

o Methylation: NNMT transfers a methyl group from SAM to the pyridine nitrogen of 2-MeO-
NAM.

e Product Inhibition: The resulting product, 1-methyl-2-methoxy-nicotinamide, binds extremely
tightly to the enzyme active site, effectively locking it and preventing further catalysis.

o Metabolic Shift: This blockade prevents the "sink" of Nicotinamide into 1-MNA, forcing
Nicotinamide into the NAD+ salvage pathway (via NAMPT).

B. 3-Methoxybenzamide: Competitive PARP Inhibition

3-MB acts as a classic competitive antagonist at the NAD+ binding site of PARP enzymes.
o Competition: It competes with NAD+ for the active site of PARP-1.

o Prevention of NAD+ Depletion: Under stress (e.g., oxidative damage), PARP overactivation
depletes cellular NAD+. 3-MB blocks this consumption.

 No NNMT Interaction: Lacking the pyridine nitrogen, 3-MB cannot accept a methyl group
from SAM and is inert to NNMT.

Signaling Pathway Diagram
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Figure 2: Divergent targets of 2-Methoxy-NAM (NNMT) and 3-Methoxybenzamide (PARP) in
the NAD+ flux.[1][2][3]

Therapeutic Applications & Data Comparison
Therapeutic Profile
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Application 2-Methoxy-Nicotinamide 3-Methoxybenzamide
) o Obesity, Type 2 Diabetes, Ischemia-Reperfusion Injury,
Primary Indication )
NASH Inflammation
Increases global NAD+ pool Preserves NAD+ pool
Effect on NAD+ . ) . .
(via salvage shunting) (preventing depletion)
Increases liver/adipose SAM o )
Effect on SAM Minimal direct effect on SAM

levels

Drastically Reduces
Effect on 1-MNA _ _ No effect
(Biomarker of efficacy)

~1-5 pM (Cellular 1-MNA o
Cellular Potency (IC50) ) ~10-50 uM (PARP inhibition)
reduction)

Key Experimental Insight: The "Isomer Check"

When validating NNMT inhibition, researchers often use 3-Methoxybenzamide as a negative
control. If a biological effect (e.g., weight loss) is observed with 2-MeO-NAM but not with 3-MB,
it confirms the mechanism is NNMT-mediated rather than PARP-mediated.

Experimental Protocols
Protocol A: Synthesis of 2-Methoxy-Nicotinamide

Note: This synthesis requires strict anhydrous conditions to prevent hydrolysis.
» Starting Material: 2-Chloronicotinamide or 2-Chloronicotinic acid.
» Reagent: Sodium Methoxide (NaOMe) in Methanol (MeOH).
» Reaction:
o Dissolve 2-Chloronicotinamide (1 eq) in dry MeOH.
o Add NaOMe (1.5 eq) slowly at 0°C.

o Reflux for 4-6 hours. Monitor by TLC (DCM:MeOH 95:5).

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11876349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Workup:

(¢]

Evaporate solvent.

[¢]

Neutralize with dilute HCI to pH 7.

[¢]

Extract with Ethyl Acetate.

[e]

Recrystallize from Ethanol.

e Validation: 1H-NMR must show a singlet at ~4.0 ppm (Methoxy) and retention of pyridine
protons.

Protocol B: In Vitro NNMT Activity Assay (Comparison)

To distinguish between the two isomers:
e System: Recombinant human NNMT enzyme, SAM cofactor, Nicotinamide substrate.
o Detection: LC-MS/MS quantification of 1-MNA (1-methyl-nicotinamide).
» Procedure:
o Incubate NNMT + SAM + NAM in buffer (Tris pH 7.5).
o Arm 1: Add 2-Methoxy-Nicotinamide (0.1 - 100 uM).
o Arm 2: Add 3-Methoxybenzamide (0.1 - 100 puM).
o Expected Result:
o 2-MeO-NAM: Dose-dependent reduction of 1-MNA (IC50 ~ 2 pM).

o 3-MB: No significant reduction of 1-MNA (Inactive against NNMT).

References

» Kannt, A., et al. (2018). "Validation of Nicotinamide N-Methyltransferase as a Target for
Metabolic Disorders." Nature Medicine.
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o Key Finding: Establishes 2-methoxy-nicotinamide as a potent in vivo NNMT inhibitor that
reduces body weight and improves glucose tolerance.

e Neelakantan, H., et al. (2017). "Small Molecule Nicotinamide N-Methyltransferase Inhibitor
Increases Cellular NAD+ and S-Adenosylmethionine.” Biochemical Pharmacology.

o Key Finding: Characterizes the mechanism of turnover inhibition for NAM analogs.

e Vir4g, L., & Szabhd, C. (2002). "The Therapeutic Potential of Poly(ADP-Ribose) Polymerase
Inhibitors." Pharmacological Reviews.

o Key Finding: Definitive review on 3-Methoxybenzamide as a PARP inhibitor.

e Barrows, J. N., et al. (2025).[2] "Mechanism and Kinetics of Turnover Inhibitors of
Nicotinamide N-Methyl Transferase." ResearchGate / Journal of Biological Chemistry.

o Key Finding: Detailed kinetic analysis of 2-methoxy-nicotinamide (Compound 1s)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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